molecular formula C16H18N2O3 B1674936 Levcromakalim CAS No. 94535-50-9

Levcromakalim

Cat. No. B1674936
CAS RN: 94535-50-9
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-CABCVRRESA-N
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Description

Levcromakalim is the active isomer of Cromakalim . It is a potassium channel-opening vasodilator that acts on ATP-sensitive potassium channels, causing membrane hyperpolarization . It has been used to treat hypertension as it relaxes vascular smooth muscle to lower blood pressure .


Synthesis Analysis

The synthesis of Levcromakalim involves the reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under Phase Transfer Catalysis (PTC) .


Molecular Structure Analysis

Levcromakalim has a molecular formula of C16H18N2O3 . Its molecular weight is 286.33 g/mol . The IUPAC name for Levcromakalim is (3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile .


Chemical Reactions Analysis

Levcromakalim’s chemical reactions have been investigated using NMR spectroscopy in different solvents as well as ab initio and DFT calculations . One predominant conformation was found to prevail in solution .


Physical And Chemical Properties Analysis

Levcromakalim is a 1-benzopyran . It has a molecular weight of 286.33 g/mol . The molecular formula for Levcromakalim is C16H18N2O3 .

Scientific Research Applications

Vasodilation Inhibition

Levcromakalim has been studied for its effects on vasodilation. Research indicates that compounds like Lipofundin MCT/LCT can inhibit levcromakalim-induced vasodilation, which could have implications for treatments involving vascular tone regulation .

Migraine-Inducing Potential

Another application of levcromakalim is in the study of migraines. It has been shown to induce migraine-like symptoms in rats, which helps in understanding the pathophysiology of migraines and could lead to new therapeutic approaches .

Interaction with Anesthetics

Levcromakalim’s interaction with anesthetics like bupivacaine has been explored, particularly how it affects vasodilation during anesthesia. This research could inform safer and more effective use of anesthetics in clinical settings .

Mechanism of Action

Target of Action

Levcromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating the membrane potential of cells, particularly in muscle cells, including those found in the heart and blood vessels .

Mode of Action

Levcromakalim acts as an agonist at KATP channels . By binding to these channels, it causes them to open, leading to an efflux of potassium ions from the cell . This efflux results in the hyperpolarization of the cell membrane, making it more difficult for action potentials to be generated . In the context of vascular smooth muscle cells, this leads to muscle relaxation and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by Levcromakalim is the potassium ion transport pathway . By opening KATP channels, Levcromakalim increases the permeability of the cell membrane to potassium ions . This alters the distribution of these ions across the membrane, influencing various cellular processes .

Pharmacokinetics

Studies have shown that it is rapidly absorbed and distributed in the body following administration . Its active form, levcromakalim, has a plasma terminal half-life of approximately 61.8 to 85.0 minutes . The maximum concentration (Cmax) values ranged from 54.8 to 777 ng/mL .

Action Environment

The efficacy and stability of Levcromakalim can be influenced by various environmental factors. For instance, studies have shown that its vasodilatory effects can be modulated by factors such as the presence of other drugs, the physiological state of the individual, and potentially even dietary factors .

Safety and Hazards

Safety data for Levcromakalim suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Levcromakalim has been identified as a potential target for migraine treatment . It has been suggested that levcromakalim acts downstream from the CGRP receptor and hypersensitivity caused by levcromakalim is independent of direct CGRP release from the TNC and the TG . Further studies are needed to investigate these alternative therapies in non-responders of CGRP (-receptor) targeted therapies .

properties

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045677
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levcromakalim

CAS RN

94535-50-9, 94470-67-4
Record name (-)-Cromakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94535-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromakalim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVCROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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